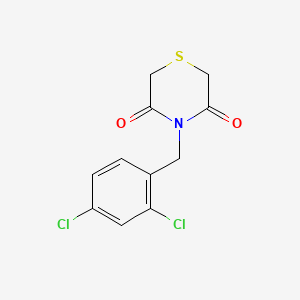

4-(2,4-Dichlorobenzyl)-3,5-thiomorpholinedione

Overview

Description

2,4-Dichlorobenzyl alcohol is a medication used to treat a sore throat . It’s a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It’s considered an active ingredient found in several marketed OTC products .

Synthesis Analysis

A method for synthesizing the 2,4-dichlorobenzoyl chloride, which could be a precursor to 2,4-Dichlorobenzyl alcohol, involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid .Molecular Structure Analysis

The molecular formula for 2,4-Dichlorobenzyl alcohol is C7H6Cl2O . The average mass is 177.02 Da and the monoisotopic mass is 175.9795702 Da .Chemical Reactions Analysis

2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It’s a common ingredient in throat lozenges .Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dichlorobenzyl alcohol is 177.03 g/mol . It’s soluble in DMSO at 80 mg/mL .Scientific Research Applications

Analysis of Global Trends in Herbicide Toxicity Studies

A scientometric review focused on 2,4-dichlorophenoxyacetic acid (2,4-D) toxicity and mutagenicity, highlighting the advancement in research on herbicides' impact on the environment and non-target species. This study underscores the importance of ongoing research into the effects of herbicides, which could parallel investigations into the environmental and biological interactions of 4-(2,4-Dichlorobenzyl)-3,5-thiomorpholinedione (Zuanazzi et al., 2020).

Medicinal Perspectives of Thiazolidinedione Derivatives

Research on 2,4-thiazolidinediones (TZD) derivatives, known for their antimicrobial, antitumor, and antidiabetic properties, reflects the potential for structural modification to develop novel therapeutics. This could inform research pathways for exploring the biological activities of 4-(2,4-Dichlorobenzyl)-3,5-thiomorpholinedione and its derivatives (Singh et al., 2022).

Development of Hybrid Catalysts for Medicinal Chemistry

The synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones) using hybrid catalysts showcases the importance of catalysts in synthesizing complex molecules with potential medicinal applications. This research direction could be relevant for developing synthetic methodologies for compounds like 4-(2,4-Dichlorobenzyl)-3,5-thiomorpholinedione and exploring their potential applications (Parmar et al., 2023).

Mechanism of Action

Target of Action

It’s structurally similar compound, dichlorobenzyl alcohol, is known to have a broad spectrum of action against bacteria and viruses associated with mouth and throat infections .

Mode of Action

Dichlorobenzyl alcohol, a structurally similar compound, is thought to work by denaturing external proteins and rearranging the tertiary structure proteins . It’s also suggested that it might reduce sodium channel blockade, contributing to its local anesthetic action .

Biochemical Pathways

The structurally similar compound, dichlorobenzyl alcohol, is known to have antiseptic properties, suggesting it may interfere with microbial metabolic processes .

Pharmacokinetics

The concentration in saliva after 120 minutes represents about 50% of the administered dose .

Result of Action

Dichlorobenzyl alcohol, a structurally similar compound, is known to provide symptomatic relief of acute sore throat and postoperative sore throat .

Action Environment

It’s worth noting that the efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

properties

IUPAC Name |

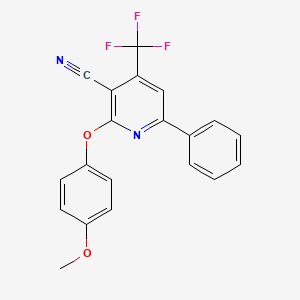

4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2S/c12-8-2-1-7(9(13)3-8)4-14-10(15)5-17-6-11(14)16/h1-3H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGWBIOXTHPDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331909 | |

| Record name | 4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666749 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione | |

CAS RN |

338953-59-6 | |

| Record name | 4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(methylthio)butanamide](/img/structure/B2444251.png)

![4-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B2444254.png)

![N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![3-Ethylsulfanyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2444260.png)

![5,5-Dimethyl-5,6,8,9,10,11-hexahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2444265.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2444266.png)

![N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444267.png)